molecular formula C9H12N2S B1446724 N-(thiolan-3-yl)pyridin-2-amine CAS No. 1509011-41-9

N-(thiolan-3-yl)pyridin-2-amine

Cat. No.: B1446724
CAS No.: 1509011-41-9
M. Wt: 180.27 g/mol
InChI Key: WUVURQVZXKENGN-UHFFFAOYSA-N
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Description

N-(thiolan-3-yl)pyridin-2-amine is an organic compound with the molecular formula C9H12N2S It is a heterocyclic compound containing both a pyridine ring and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiolan-3-yl)pyridin-2-amine typically involves the reaction of pyridin-2-amine with thiolane derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyridin-2-amine, followed by the addition of a thiolane derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(thiolan-3-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate, aprotic solvents like DMF or DMSO.

Major Products Formed

Scientific Research Applications

N-(thiolan-3-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiolan-3-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiolane ring can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    N-(tetrahydrothiophen-3-yl)pyridin-2-amine: Similar structure but with a tetrahydrothiophene ring instead of a thiolane ring.

    N-(pyridin-2-yl)thiourea: Contains a thiourea group instead of a thiolane ring.

    N-(pyridin-2-yl)acetamide: Contains an acetamide group instead of a thiolane ring.

Uniqueness

N-(thiolan-3-yl)pyridin-2-amine is unique due to the presence of both a thiolane ring and a pyridine ring in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

N-(thiolan-3-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-5-10-9(3-1)11-8-4-6-12-7-8/h1-3,5,8H,4,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVURQVZXKENGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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